molecular formula C10H14F3N5S B3023218 N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine CAS No. 1134331-25-1

N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine

Cat. No. B3023218
CAS RN: 1134331-25-1
M. Wt: 293.31 g/mol
InChI Key: WUUGYKXAOBNSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C10H14F3N5S and a molecular weight of 293.31 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine:

Agricultural Chemicals

N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine is utilized in the development of herbicides and pesticides. Its unique chemical structure allows it to effectively inhibit the growth of unwanted plants and pests, making it a valuable component in crop protection . The trifluoromethyl group enhances its stability and bioactivity, leading to more efficient and long-lasting agricultural products.

Pharmaceuticals

This compound is explored for its potential in pharmaceutical applications due to its ability to interact with various biological targets. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability . Research is ongoing to develop new medications that leverage these properties for treating various diseases.

Veterinary Medicine

In veterinary medicine, N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine is investigated for its use in developing treatments for animal diseases. Its efficacy in targeting specific pathogens and its stability under different environmental conditions make it a promising candidate for veterinary drugs .

Material Science

The compound’s unique chemical properties are also valuable in material science. It is used in the synthesis of advanced polymers and coatings that require high thermal stability and resistance to chemical degradation . These materials are essential in various industrial applications, including electronics and aerospace.

Catalysis

N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine serves as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, especially those involving the formation of carbon-nitrogen bonds, makes it a useful tool in the production of complex organic molecules . This application is particularly important in the pharmaceutical and agrochemical industries.

Environmental Science

In environmental science, this compound is studied for its potential use in pollution control and remediation. Its chemical stability and reactivity can be harnessed to break down harmful pollutants in the environment, contributing to cleaner air and water . Research is focused on developing efficient methods to utilize this compound in environmental applications.

Biological Research

N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine is also used in biological research as a tool to study various biochemical processes. Its ability to interact with specific enzymes and proteins allows researchers to investigate the mechanisms of action of different biological pathways . This knowledge can lead to the development of new therapeutic strategies and diagnostic tools.

Chemical Synthesis

The compound is valuable in chemical synthesis for creating a wide range of derivatives with potential applications in different fields. Its versatility in forming stable bonds with various functional groups makes it a key intermediate in the synthesis of complex organic compounds . This application is crucial for advancing research in medicinal chemistry and material science.

Synthesis and application of trifluoromethylpyridines Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Safety and Hazards

“N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

2-N-cyclohexyl-6-(trifluoromethylsulfanyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N5S/c11-10(12,13)19-9-17-7(14)16-8(18-9)15-6-4-2-1-3-5-6/h6H,1-5H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGYKXAOBNSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.